molecular formula C9H8N2O B054198 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile CAS No. 115661-89-7

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile

Cat. No.: B054198
CAS No.: 115661-89-7
M. Wt: 160.17 g/mol
InChI Key: UXGFQBGYNLINGU-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile: is a heterocyclic compound that features a benzene ring fused with an oxazine ring and a nitrile group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Synthesis: A common method involves the reaction of 2-aminophenol with formaldehyde and a nitrile source under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazine ring.

    Mechanochemical Synthesis: This method involves the use of ball milling to facilitate the reaction between 2-aminophenol, formaldehyde, and a nitrile source. This solvent-free approach is environmentally friendly and can be performed at room temperature.

Industrial Production Methods: Industrial production typically involves the one-pot synthesis method due to its simplicity and efficiency. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile can undergo oxidation reactions to form oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Polymer Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound is being investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds with active site residues, while the oxazine ring can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-benzo[1,4]oxazine-6-carbonitrile
  • 3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile
  • 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonitrile

Comparison:

  • Structural Differences: The position of the nitrile group varies among these compounds, which can significantly affect their chemical reactivity and biological activity.
  • Unique Properties: 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile is unique due to its specific nitrile position, which may confer distinct electronic properties and reactivity compared to its analogs.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGFQBGYNLINGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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